Technical Deep Dive: (S)-3-Trifluoromethyl-cyclohexanone
Technical Deep Dive: (S)-3-Trifluoromethyl-cyclohexanone
Topic: (S)-3-Trifluoromethyl-cyclohexanone Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(S)-3-Trifluoromethyl-cyclohexanone represents a high-value chiral scaffold in modern medicinal chemistry. Distinguished by the trifluoromethyl (CF₃) group—a privileged motif for enhancing metabolic stability and lipophilicity—this building block serves as a critical conformational anchor in drug design.[1] Unlike its non-fluorinated analogues, the strong stereoelectronic effects of the CF₃ group dictate specific chair conformations, influencing the stereochemical outcome of downstream derivatizations. This guide analyzes the structural dynamics, asymmetric synthesis, and reactivity profile of (S)-3-trifluoromethyl-cyclohexanone to support its application in the synthesis of bioactive pharmaceutical ingredients (APIs).
Chemical Identity & Physical Properties[2][3]
| Property | Data |
| Systematic Name | (3S)-3-(Trifluoromethyl)cyclohexan-1-one |
| CAS Number | 585-36-4 (Racemic); Specific (S)-enantiomer often custom synthesized |
| Molecular Formula | C₇H₉F₃O |
| Molecular Weight | 166.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~180–185 °C (estimated based on racemic) |
| Density | ~1.21 g/mL |
| Chiral Center | C3 (Beta-position relative to carbonyl) |
Conformational Analysis: The Equatorial Anchor
The reactivity and biological recognition of (S)-3-trifluoromethyl-cyclohexanone are governed by its conformational preference. The trifluoromethyl group has a significant A-value (approx. 2.4–2.5 kcal/mol), comparable to an isopropyl group, imposing a strong bias for the equatorial position to minimize 1,3-diaxial steric strain.
In the (S)-enantiomer, this equatorial preference locks the cyclohexane ring into a specific chair conformation. This "locking" effect is crucial for predicting the stereoselectivity of nucleophilic additions to the carbonyl group (C1).
Conformational Equilibrium Diagram
The following diagram illustrates the thermodynamic preference for the equatorial conformer over the axial conformer.
Caption: Thermodynamic equilibrium heavily favors the equatorial placement of the CF₃ group, creating a rigid chiral template for subsequent reactions.
Asymmetric Synthesis Pathways
Obtaining high enantiomeric excess (ee) is critical. While racemic synthesis via hydrogenation of 3-(trifluoromethyl)phenol is possible, it requires subsequent resolution.[2] Modern asymmetric catalysis offers more direct routes.
Method A: Asymmetric Conjugate Reduction (Preferred)
The most efficient route to the (S)-enantiomer involves the transition-metal-catalyzed asymmetric hydrogenation of the corresponding enone.
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Precursor: 3-(Trifluoromethyl)cyclohex-2-en-1-one.
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Catalyst System: Rhodium(I) complexes with chiral bisphosphine ligands (e.g., (S)-BINAP or DuPhos).
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Mechanism: The catalyst directs the addition of hydrogen across the C2-C3 double bond. The CF₃ group's steric bulk directs the facial selectivity.
Method B: Chemoenzymatic Resolution
For larger scales where transition metals are cost-prohibitive, kinetic resolution using enzymes is effective.
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Enzyme: Candida antarctica Lipase B (CALB) or specific Alcohol Dehydrogenases (ADH).
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Process: The racemic ketone is subjected to enzymatic reduction. The enzyme selectively reduces the (R)-enantiomer to the alcohol, leaving the unreacted (S)-ketone (or vice versa, depending on enzyme specificity).
Synthesis Workflow Diagram
Caption: Comparison of direct asymmetric hydrogenation (primary route) vs. enzymatic kinetic resolution.
Reactivity Profile & Derivatization
The (S)-3-trifluoromethyl-cyclohexanone scaffold exhibits unique reactivity due to the electron-withdrawing nature of the CF₃ group (inductive effect, -I).
Nucleophilic Additions (Carbonyl)
Reactions at the carbonyl (C1) are diastereoselective.
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Hydride Reduction: Reduction (e.g., NaBH₄, LiAlH₄) typically yields the trans-alcohol (equatorial OH) as the major product due to the bulky CF₃ group blocking the axial face, though stereocontrol reagents (e.g., L-Selectride) can invert this preference.
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Reductive Amination: Formation of amines retains the C3 configuration. The CF₃ group remote electronic effect lowers the pKa of the intermediate iminium ion, potentially accelerating the reduction step.
Alpha-Functionalization
The ketone has two alpha positions: C2 and C6.
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Regioselectivity: The C2 protons are electronically activated by the proximal electron-withdrawing CF₃ group (inductive effect). However, C2 is also sterically more crowded.
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Kinetic vs. Thermodynamic Enolates:
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Kinetic Control (LDA, -78°C): Deprotonation favors the less hindered C6 position.
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Thermodynamic Control: Equilibration may favor the C2 enolate due to inductive stabilization by CF₃, provided steric hindrance is not prohibitive.
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Applications in Drug Discovery
The (S)-3-trifluoromethyl-cyclohexanone moiety acts as a bioisostere for bulky hydrophobic groups (e.g., tert-butyl or isopropyl) but adds polarity and metabolic resistance.
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NK1 Receptor Antagonists: Used in the synthesis of neurokinin-1 receptor antagonists (anti-emetic, antidepressant) where the CF₃ group occupies a hydrophobic pocket in the receptor.
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Metabolic Blocking: The CF₃ group prevents oxidative metabolism (hydroxylation) at the C3 position, significantly extending the half-life of the drug candidate.
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Conformational Restriction: By locking the ring into a specific chair form, it orients pharmacophores at C1 (e.g., amines, ethers) into precise vectors for receptor binding.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases (potential for haloform-type cleavage or elimination reactions under extreme conditions).
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Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption.
References
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Enantioselective Synthesis via Cascade Reaction
- Title: Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organoc
- Source: Organic & Biomolecular Chemistry, 2011.
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URL:[Link]
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Asymmetric Hydrogenation of Fluorinated Ketones
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Conformational Analysis of Fluorinated Cyclohexanes
- Title: Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl Groups.
- Source: Chemistry – A European Journal, 2016.
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URL:[Link]
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Kinetic Resolution Methodologies
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic kinetic resolution via intramolecular aldol reactions: enantioselective synthesis of both enantiomers of chiral cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]
